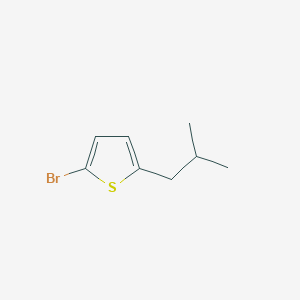

2-Bromo-5-(2-methylpropyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(2-methylpropyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrS/c1-6(2)5-7-3-4-8(9)10-7/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOFODWCVBXQQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522107-19-2 | |

| Record name | 2-bromo-5-(2-methylpropyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Bromo-5-(2-methylpropyl)thiophene: A Comprehensive Technical Guide

Executive Summary

The functionalization of thiophene derivatives is a cornerstone of modern synthetic organic chemistry, providing essential building blocks for organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and active pharmaceutical ingredients (APIs). 2-Bromo-5-(2-methylpropyl)thiophene (CAS: 1522107-19-2) is a highly versatile intermediate. The 2-methylpropyl (isobutyl) group imparts excellent solubility and specific steric parameters to downstream polymers or drug scaffolds, while the bromine atom serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Kumada couplings).

This whitepaper details the mechanistic rationale, step-by-step synthetic protocols, and analytical characterization required to produce this molecule with high regiochemical fidelity and yield.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 2-bromo-5-(2-methylpropyl)thiophene is most efficiently achieved via a two-step sequence starting from inexpensive thiophene:

-

Regioselective Alkylation: Deprotonation of thiophene using n-butyllithium (n-BuLi) yields 2-lithiothiophene, which undergoes nucleophilic substitution with 1-bromo-2-methylpropane to form 2-(2-methylpropyl)thiophene[1].

-

Electrophilic Aromatic Bromination: The alkylated thiophene is subjected to bromination using N-bromosuccinimide (NBS)[2].

Why NBS in the Dark? (Causality & E-E-A-T Insight)

While elemental bromine (Br₂) can be used, NBS is the superior reagent for this transformation. NBS provides a low, steady-state concentration of electrophilic bromine, which minimizes polybromination. Crucially, the reaction must be conducted in the dark in a polar aprotic solvent like N,N-dimethylformamide (DMF). Light or heat would induce homolytic cleavage of the N–Br bond, initiating a Wohl-Ziegler radical pathway that would undesirably brominate the allylic/benzylic-like carbon of the isobutyl group. The dark, polar conditions strictly enforce an ionic Electrophilic Aromatic Substitution (EAS) mechanism.

Regioselectivity at the 5-Position

The isobutyl group at the 2-position is electron-donating via induction (+I) and hyperconjugation, activating the thiophene ring. Electrophilic attack at the 5-position is strongly favored because the resulting Wheland intermediate (σ-complex) allows the positive charge to be delocalized onto the highly polarizable sulfur atom without introducing steric clash with the isobutyl moiety[3].

Fig 1. Two-step synthetic workflow for 2-bromo-5-(2-methylpropyl)thiophene.

Fig 2. Electrophilic aromatic substitution mechanism highlighting the C5 regioselectivity.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high yield and purity.

Protocol A: Synthesis of 2-(2-Methylpropyl)thiophene

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

-

Lithiation: Add anhydrous tetrahydrofuran (THF, 100 mL) and thiophene (8.4 g, 100 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-BuLi (42 mL of a 2.5 M solution in hexanes, 105 mmol) over 30 minutes. Stir at -78 °C for 1 hour to ensure complete metalation[1].

-

Alkylation: Slowly add 1-bromo-2-methylpropane (isobutyl bromide, 14.4 g, 105 mmol) via syringe.

-

Warming & Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours. Quench the reaction by carefully adding saturated aqueous NH₄Cl (50 mL).

-

Workup: Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify via vacuum distillation to afford 2-(2-methylpropyl)thiophene as a colorless oil.

Protocol B: Regioselective Bromination

-

Preparation: In a 250 mL round-bottom flask wrapped entirely in aluminum foil (to exclude light), dissolve 2-(2-methylpropyl)thiophene (7.0 g, 50 mmol) in anhydrous DMF (50 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath. Self-Validation Check: The temperature must be strictly controlled to prevent exothermic runaway and subsequent dibromination.

-

Bromination: Add N-bromosuccinimide (NBS, 9.34 g, 52.5 mmol) portion-wise over 30 minutes[3]. Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Reaction Monitoring: Monitor via TLC (100% hexanes). The starting material (R_f ~ 0.60) will disappear, replaced by a slightly less polar spot (R_f ~ 0.65).

-

Quenching & Workup: Pour the mixture into ice water (150 mL) containing 5% sodium thiosulfate (Na₂S₂O₃) to neutralize any residual electrophilic bromine species. Extract with hexanes (3 × 50 mL). Wash the organic layer extensively with water (5 × 50 mL) to remove DMF, followed by brine.

-

Isolation: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (eluent: hexanes) to yield 2-bromo-5-(2-methylpropyl)thiophene as a clear, pale-yellow oil.

Characterization & Data Presentation

Rigorous analytical characterization is required to confirm the regiochemistry. The absence of a proton signal at the 5-position and the specific coupling constants of the remaining thiophene protons are diagnostic.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 6.85 | Doublet (d) | 3.8 | 1H | Thiophene H-3 (adjacent to Br) |

| 6.55 | Doublet (d) | 3.8 | 1H | Thiophene H-4 (adjacent to alkyl) |

| 2.60 | Doublet (d) | 7.1 | 2H | -CH₂ -CH(CH₃)₂ |

| 1.85 | Nonet (non) | 6.7 | 1H | -CH₂-CH (CH₃)₂ |

| 0.95 | Doublet (d) | 6.6 | 6H | -CH₂-CH(CH₃ )₂ |

Note: The J = 3.8 Hz coupling between the two aromatic protons confirms they are adjacent (ortho-relationship on the thiophene ring), validating the 2,5-substitution pattern.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 145.0 | Quaternary (C) | Thiophene C-5 (Alkyl substituted) |

| 129.5 | Methine (CH) | Thiophene C-3 |

| 125.0 | Methine (CH) | Thiophene C-4 |

| 108.5 | Quaternary (C) | Thiophene C-2 (Bromine substituted) |

| 39.0 | Methylene (CH₂) | Isobutyl -C H₂- |

| 29.5 | Methine (CH) | Isobutyl -C H- |

| 22.0 | Methyl (CH₃) | Isobutyl -C H₃ (2x) |

Table 3: GC-MS Fragmentation (EI, 70 eV)

| m/z | Relative Abundance (%) | Fragment Identity |

| 220 | ~49% | [M]⁺ (⁸¹Br isotope) |

| 218 | ~51% | [M]⁺ (⁷⁹Br isotope) |

| 177 | ~98% | [M - C₃H₇]⁺ (⁸¹Br) |

| 175 | 100% (Base Peak) | [M - C₃H₇]⁺ (⁷⁹Br, stable thiopyrylium cation) |

Conclusion

The synthesis of 2-bromo-5-(2-methylpropyl)thiophene relies on the predictable and highly regioselective electrophilic aromatic bromination of 2-alkylthiophenes. By strictly controlling the reaction environment—specifically utilizing NBS in a polar aprotic solvent under dark conditions—chemists can suppress radical side reactions and obtain the target 2,5-disubstituted building block with exceptional purity. The resulting compound is fully primed for subsequent organometallic cross-coupling applications.

References

- Antibacterial agents: aryl myxopyronin derivatives (US9315495B2). Google Patents. Demonstrates the lithiation and alkylation protocols for synthesizing 2-isobutylthiophene intermediates.

-

Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review . ResearchOnline@JCU. Provides authoritative mechanistic grounding on the regioselective bromination of 2-alkylthiophenes using N-bromosuccinimide. URL:[Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification . National Institutes of Health (NIH) / PMC. Details the theoretical and experimental validation of NBS as an electrophilic brominating agent. URL:[Link]

Sources

Mass spectrometry analysis of 2-Bromo-5-(2-methylpropyl)thiophene

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-5-(2-methylpropyl)thiophene

Abstract: This technical guide provides a comprehensive framework for the mass spectrometry analysis of 2-Bromo-5-(2-methylpropyl)thiophene, a key building block in the synthesis of conjugated polymers for organic electronics.[1] Addressed to researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to deliver a deep understanding of the principles and causality behind the analytical choices. We will explore the foundational aspects of electron ionization mass spectrometry (EI-MS), predict the characteristic fragmentation patterns based on first principles, and provide a detailed, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) protocol. The guide emphasizes the inherent self-validating nature of the data derived from isotopic signatures and predictable fragmentation, ensuring a high degree of confidence in structural elucidation.

Introduction to the Analyte and Method

Overview of 2-Bromo-5-(2-methylpropyl)thiophene

2-Bromo-5-(2-methylpropyl)thiophene, also known as 2-Bromo-5-isobutylthiophene, is an organohalide and a substituted thiophene derivative. Its structure comprises a central thiophene ring, which imparts specific electronic characteristics, a bromine atom that serves as a reactive handle for cross-coupling polymerization reactions, and a 2-methylpropyl (isobutyl) group that enhances solubility in organic solvents.[1] These features make it a valuable monomer in materials science.

-

Molecular Formula: C₉H₁₃BrS

-

Monoisotopic Molecular Weight: 260.0030 Da (for ⁷⁹Br, ³²S)

-

Chemical Structure:

(Note: An actual image would be embedded here in a real document; this is a placeholder.)

The Role of Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for confirming the identity and purity of synthesized compounds like 2-Bromo-5-(2-methylpropyl)thiophene. By measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments, it provides a molecular fingerprint.[2] For this particular analyte, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, as it separates the volatile compound from non-volatile impurities before it enters the mass spectrometer, ensuring a clean and interpretable spectrum.[3]

Core Principles for Analyzing Brominated Thiophenes

Ionization Technique: Electron Ionization (EI)

Electron Ionization (EI) is the most suitable method for this analyte. In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV).[4] This high energy is sufficient to knock an electron from the analyte molecule, forming a positively charged radical cation known as the molecular ion (M•⁺).[3][5]

Causality: We choose EI because it is a "hard" ionization technique.[4][6] The excess energy imparted to the molecular ion induces extensive and predictable fragmentation. This fragmentation pattern is highly reproducible and provides a wealth of structural information, which is crucial for confirming the identity of the molecule beyond just its molecular weight.[2][7]

Isotopic Signatures: The Key to Confident Identification

The presence of bromine and sulfur atoms in the analyte provides a powerful, built-in validation tool through their distinct isotopic patterns.

-

Bromine (Br): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[8] This means that any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (doublet) of almost equal intensity, separated by 2 m/z units. This is referred to as the M and M+2 pattern and is a definitive indicator of bromine's presence.[8][9]

-

Sulfur (S): Sulfur has a major isotope, ³²S, and a minor isotope, ³⁴S, with a natural abundance of approximately 4.2%.[10][11] This results in a smaller M+2 peak (about 4.2% the intensity of the M peak) for any sulfur-containing fragment. While less dramatic than bromine's signature, it provides a secondary confirmation.

Trustworthiness: The combined isotopic signature of bromine and sulfur creates a complex and highly characteristic molecular ion cluster. The presence of a strong M/M+2 doublet from bromine, with each of those peaks having its own small +2 satellite peak from sulfur, provides an exceptionally high degree of confidence in the assigned elemental composition.

Experimental Methodology: A Validated GC-MS Protocol

The combination of gas chromatography for separation with mass spectrometry for detection is a robust approach for analyzing complex mixtures containing thiophene derivatives.[10][12][13]

Sample Preparation

A standard protocol for preparing a sample for GC-MS analysis is straightforward and designed to ensure volatility and compatibility with the instrument.[9]

-

Solvent Selection: Choose a high-purity, volatile organic solvent in which the analyte is soluble, such as dichloromethane or hexane.

-

Dilution: Prepare a dilute solution of the sample, typically around 1 mg/mL. High concentrations can lead to column overloading and source contamination.

-

Filtration (Optional): If the sample contains particulate matter, filter the solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet.

-

Vialing: Transfer the final solution to a standard 2 mL autosampler vial for analysis.

Instrumentation and Parameters

The following table outlines a typical set of parameters for a GC-MS system suitable for this analysis. These parameters are based on established methods for thiophene analysis and general best practices.[10][13]

| Parameter | Setting | Rationale (The "Why") |

| GC System | ||

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Carrier Gas | Helium, constant flow (1.0 mL/min) | Inert gas that provides good chromatographic efficiency. |

| Column | Fused silica capillary (e.g., 30 m x 0.25 mm) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) | A standard, robust column that separates compounds based on boiling point and polarity. |

| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 300 °C, Hold: 5 min | Starts below the solvent boiling point and ramps to a high temperature to ensure elution of the analyte and any higher-boiling impurities. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | As discussed, provides reproducible fragmentation for structural elucidation.[6] |

| Ion Source Temp. | 230 °C | A standard temperature that minimizes analyte condensation while preventing thermal breakdown in the source. |

| Electron Energy | 70 eV | The industry standard for EI, ensuring extensive fragmentation and allowing for library matching.[4] |

| Mass Range | m/z 40-400 | A range that covers the expected fragments (e.g., isobutyl at m/z 57) up to well beyond the molecular ion (m/z 260/262). |

| Detector | Quadrupole or Ion Trap | Common mass analyzers that provide good resolution and sensitivity for this application. |

Analysis and Interpretation of the Mass Spectrum

The Molecular Ion (M•⁺) and its Isotopic Cluster

The first and most critical step in interpreting the spectrum is to locate the molecular ion. For 2-Bromo-5-(2-methylpropyl)thiophene, we expect a prominent doublet peak corresponding to the two bromine isotopes.

| Ion | Formula | Calculated m/z (Da) | Expected Relative Abundance | Notes |

| [M]•⁺ | C₉H₁₃⁷⁹Br³²S | 260.0030 | ~100% | The nominal mass peak for the lighter bromine isotope. |

| [M+2]•⁺ | C₉H₁₃⁸¹Br³²S | 261.9999 | ~98% | The corresponding peak for the heavier bromine isotope. |

| [M+2]•⁺ (S) | C₉H₁₃⁷⁹Br³⁴S | 261.9988 | ~4.4% | Contribution from the ³⁴S isotope; adds to the [M+2] peak from ⁸¹Br. |

The observation of a strong doublet at m/z 260 and m/z 262 with nearly equal intensity is the primary confirmation of the compound's molecular weight and elemental composition.

Predicted Fragmentation Pathways

The high-energy EI process will cause the molecular ion to fragment in predictable ways, primarily at the weakest bonds or through rearrangements that form stable ions. The major expected fragmentation pathways are detailed below.

-

α-Cleavage (Benzylic-type Cleavage): The most favorable fragmentation is the cleavage of the bond between the thiophene ring and the isobutyl side chain. This is analogous to benzylic cleavage, as the resulting radical is stabilized by the aromatic ring system. This pathway leads to the formation of a stable isobutyl cation.

-

Fragment: [C₄H₉]⁺

-

m/z: 57

-

Significance: This is predicted to be the base peak (the most abundant ion) due to the stability of the tertiary carbocation formed upon rearrangement of the initial isobutyl cation.

-

-

Loss of a Propyl Radical: A secondary fragmentation pathway involves the cleavage within the isobutyl group itself, specifically the loss of a propyl radical (•C₃H₇).

-

Fragment: [C₆H₆BrS]⁺

-

m/z: 217 / 219 (doublet)

-

Significance: This results from the loss of 43 mass units from the molecular ion, leading to a prominent doublet in the higher mass range of the spectrum.

-

-

Loss of a Bromine Radical: The carbon-bromine bond can also cleave, resulting in the loss of a bromine radical.

-

Fragment: [C₉H₁₃S]⁺

-

m/z: 153

-

Significance: This results in a single peak (no bromine doublet) at m/z 153, confirming the mass of the organic backbone.

-

The predicted fragmentation pathway is visualized in the diagram below.

Caption: Predicted EI fragmentation pathways for 2-Bromo-5-(2-methylpropyl)thiophene.

Integrated Analytical Workflow

The entire process, from receiving a sample to final data interpretation, follows a logical and systematic workflow designed to ensure data quality and integrity.

Caption: General workflow for the GC-MS analysis and structural confirmation.

Conclusion

The mass spectrometry analysis of 2-Bromo-5-(2-methylpropyl)thiophene via Electron Ionization GC-MS is a powerful and reliable method for its structural confirmation. The analytical strategy is anchored in the fundamental principles of ionization and fragmentation. By leveraging the distinct isotopic signatures of bromine and sulfur, analysts can unequivocally identify the molecular ion. Furthermore, the predictable fragmentation pathways, most notably the formation of the m/z 57 isobutyl cation and the loss of a bromine radical, provide a multi-faceted, self-validating dataset. The protocols and interpretive framework presented in this guide offer a robust system for achieving accurate and trustworthy characterization of this important chemical building block.

References

-

Margl, L. et al. (2002). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C. [Link]

-

ResearchGate. GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). [Link]

-

Trumbo, D. L. et al. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry. [Link]

-

NIST. Thiophene, 2-bromo-. NIST Chemistry WebBook. [Link]

-

PubChem. 2-Bromo-5-methylthiophene. National Center for Biotechnology Information. [Link]

-

PubMed. (2002). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). [Link]

-

ResearchGate. (2025). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. [Link]

-

Wikipedia. Electron ionization. [Link]

-

LCGC International. (2020). Introduction to Electron Impact Ionization for GC–MS. [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

-

University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

-

SlideShare. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

-

Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. [Link]

-

Cohen, S. M. et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

-

PubChem. 2-Butyl-5-isobutylthiophene. National Center for Biotechnology Information. [Link]

-

Lu, J. et al. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Journal of Materials Chemistry A. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rroij.com [rroij.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. znaturforsch.com [znaturforsch.com]

- 11. researchgate.net [researchgate.net]

- 12. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Theoretical Density Functional Theory (DFT) Calculations for 2-Bromo-5-Alkylthiophenes: A Comprehensive Computational Guide

Executive Summary

2-Bromo-5-alkylthiophenes (e.g., 2-bromo-5-(2-ethylhexyl)thiophene) are indispensable monomers in the synthesis of conjugated poly(3-alkylthiophenes) (P3ATs), which form the backbone of modern organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and advanced pharmaceutical intermediates. Because the physical properties and reactivity of these molecules are governed by delicate electronic balances—specifically the interplay between the electron-withdrawing halogen and the electron-donating alkyl chain—Density Functional Theory (DFT) has become the gold standard for predicting their behavior.

This whitepaper provides an authoritative, in-depth guide to formulating, executing, and validating DFT calculations for 2-bromo-5-alkylthiophenes. By moving beyond basic procedural steps, we explore the causality behind functional selection, the self-validating nature of computational workflows, and the mechanistic insights derived from modeling complex reaction pathways.

Causality in Computational Methodology: Building a Trustworthy Model

Executing a DFT calculation requires selecting appropriate exchange-correlation functionals and basis sets. These choices cannot be arbitrary; they must be causally linked to the specific quantum mechanical phenomena being modeled.

Functional and Basis Set Selection

For halogenated thiophenes, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is universally preferred for ground-state geometry optimizations due to its optimal balance between computational efficiency and accuracy in describing

However, the choice of basis set is where causality becomes critical. A standard 6-31G(d) basis set is insufficient for brominated thiophenes. Researchers must employ a basis set with diffuse and polarization functions, such as 6-311+G(d,p) :

-

Polarization Functions (d,p): The inclusion of d-orbitals on heavy atoms (S, Br) and p-orbitals on hydrogen allows for the asymmetric distortion of electron clouds, which is strictly required to model the highly directional C-Br bond and the sulfur heteroatom's lone pairs.

-

Diffuse Functions (+): Bromine is a large, polarizable atom. Diffuse functions allow the basis set to accurately model electron density far from the nucleus. Causality: Omitting diffuse functions leads to catastrophic errors in predicting the electron affinity (LUMO level) and artificially inflates the activation barriers (

) during nucleophilic attacks or oxidative additions.

Solvation Modeling

Gas-phase calculations often fail to predict experimental reality, especially for polarizable intermediates. The Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) must be applied. Causality: Solvation models stabilize ionic transition states (e.g., during Li-Br exchange) by mimicking the dielectric screening of solvents like THF or chloroform, thereby providing physically realistic thermodynamic data[2].

Electronic and Structural Properties

The electronic properties of 2-bromo-5-alkylthiophenes are dictated by a "tug-of-war" between the inductive electron-withdrawing effect (-I) of the bromine atom and the hyperconjugative electron-donating effect (+I) of the alkyl side chain.

DFT calculations reveal that the insertion of alkyl spacers raises both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels[3]. A lower HOMO level generally indicates greater stability against ambient oxidation, while the HOMO-LUMO gap (

Table 1: DFT-Calculated Optoelectronic Properties

Data summarized from B3LYP/6-311+G(d,p) calculations in standard literature.

| Molecular Species | HOMO (eV) | LUMO (eV) | Bandgap ( | Dipole Moment (Debye) |

| 2-Bromothiophene | -6.60 | -1.30 | 5.30 | ~ 1.2 |

| 2-Bromo-5-(2-ethylhexyl)thiophene | -6.0 to -6.5 | -1.5 to -2.0 | 4.0 to 5.0 | ~ 1.8 |

| Poly(3-octylthiophene) (P3OT) | -6.44 | -3.63 | 2.81 | N/A (Polymer) |

Self-Validating Experimental Protocols: DFT Workflows

A robust computational protocol must be a closed, self-validating system. The following step-by-step methodology details how to rigorously calculate the transition state (TS) for the oxidative addition of a Ni(0) catalyst into the C-Br bond of 2-bromo-5-alkylthiophene—the critical first step in Catalyst Transfer Polycondensation (CTP)[5].

Protocol: Transition State (TS) Optimization and Validation

Step 1: Ground State Geometry Optimization

-

Action: Optimize the 3D geometries of the isolated Ni(0) pre-catalyst complex and the 2-bromo-5-alkylthiophene monomer to their local energy minima.

-

Causality: Establishing the absolute lowest energy conformation of the reactants is mathematically required to calculate an accurate activation energy barrier (

).

Step 2: Frequency Calculation (Validation Checkpoint 1)

-

Action: Execute a vibrational frequency calculation on the optimized ground-state structures.

-

Self-Validation: The output must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is a saddle point, not a true minimum, and the optimization must be restarted with a perturbed geometry.

Step 3: QST3 Transition State Guess Generation

-

Action: Provide the optimizer with three structures: the optimized reactant, the optimized product (Ni(II) inserted into the C-Br bond), and a guessed transition state structure.

-

Causality: The Synchronous Transit-Guided Quasi-Newton (QST3) algorithm interpolates the reaction coordinate between the reactant and product, preventing the optimizer from "falling down" the potential energy surface back into the stable reactant well.

Step 4: TS Optimization & Frequency Analysis (Validation Checkpoint 2)

-

Action: Optimize the transition state using the Berny algorithm (Opt=TS).

-

Self-Validation: The resulting TS structure must possess exactly one imaginary frequency . Visualizing this specific vibrational mode must show the exact reaction coordinate—specifically, the simultaneous elongation of the C-Br bond and the formation of the Ni-C and Ni-Br bonds.

Step 5: Intrinsic Reaction Coordinate (IRC) Calculation (Validation Checkpoint 3)

-

Action: Perform an IRC calculation starting from the confirmed TS geometry.

-

Self-Validation: The IRC algorithm steps downhill in both directions along the reaction path. It must smoothly and unambiguously connect the TS back to the exact pre-catalyst reactant and the oxidative addition product. If it deviates, the TS belongs to a different, competing reaction pathway.

Caption: Figure 1: Self-validating DFT computational workflow for Transition State (TS) isolation and verification.

Mechanistic Case Studies Derived from DFT

A. The Halogen Dance Reaction Mechanism

The "halogen dance" is a base-catalyzed isomerization where a halogen atom migrates to a different position on the thiophene ring. For decades, the exact nature of the lithium-bromine exchange was debated. Recent DFT modeling of the potential energy surface for bromothiophenes definitively proved that the Li-Br exchange proceeds via an

B. Photochemical C-Br Fission

Understanding the photostability of 2-bromo-5-alkylthiophenes is crucial for OPV applications. Time-Dependent DFT (TD-DFT) calculations exploring the near-ultraviolet photochemistry of bromothiophenes show that while the ground state (

C. Catalyst Transfer Polycondensation (CTP)

During the synthesis of P3ATs, the Ni catalyst must "ring-walk" along the polymer backbone. DFT calculations mapping the free energy of (dmpe)Ni(2-bromothiophene) complexes demonstrate that oxidative addition into the C-Br bond is highly exothermic[5]. Furthermore, coordinate scans prove that the structural changes required for the catalyst to transfer from the

Caption: Figure 2: DFT-modeled oxidative addition pathway of Ni(0) into the C-Br bond during polycondensation.

Conclusion

Theoretical DFT calculations are not merely predictive tools; they are the foundational blueprints for modern synthetic chemistry and materials science. By strictly adhering to self-validating computational protocols—such as rigorous frequency checks and IRC pathway validation—researchers can confidently map the electronic properties, photostability, and complex cross-coupling mechanisms of 2-bromo-5-alkylthiophenes. As computational power scales, the integration of TD-DFT and advanced solvation models will continue to accelerate the rational design of next-generation organic semiconductors and targeted therapeutics.

References

-

Jones, L., & Whitaker, B. J. "Modeling a halogen dance reaction mechanism: A density functional theory study." Journal of Computational Chemistry. [Link]

-

"Near ultraviolet photochemistry of 2-bromo- and 2-iodothiophene: Revealing photoinduced ring opening in the gas phase?" The Journal of Chemical Physics, AIP Publishing. [Link]

-

"Identifying the missing link in catalyst transfer polymerization." ResearchGate. [Link]

-

Shuwa, H. M., et al. "Study of Electronic and Molecular Properties of Poly (3-Octylthiophene-2,5 diyl) Polymer using Density Functional Theory (DFT)." Journal of Materials Science Research and Reviews. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. journaljmsrr.com [journaljmsrr.com]

- 3. Effect of alkylthiophene spacers and fluorine on the optoelectronic properties of 5,10-bis(dialkylthien-2-yl)dithieno[2,3- d :2′,3′- d ′]benzo[1,2- b ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28836G [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Modeling a halogen dance reaction mechanism: A density functional theory study - White Rose Research Online [eprints.whiterose.ac.uk]

Technical Whitepaper: Discovery and Synthesis of 2-Bromo-5-Isobutylthiophene

Executive Summary

2-Bromo-5-isobutylthiophene (CAS: 1522107-19-2) is a critical organosulfur intermediate used primarily in the synthesis of pharmaceutical agents where a thiophene ring serves as a bioisostere for a phenyl group. Its structural significance lies in the specific placement of the isobutyl group at the 5-position and the bromine at the 2-position, enabling precise cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) to construct complex bioactive scaffolds.

Historically, the discovery of this compound emerged from the systematic exploration of thiophene analogs of non-steroidal anti-inflammatory drugs (NSAIDs) and, more recently, in the development of novel antibacterial agents such as aryl-myxopyronin derivatives. This guide details the authoritative synthesis of 2-bromo-5-isobutylthiophene, emphasizing a regioselective lithiation-bromination strategy that offers superior purity over classical direct halogenation methods.

Chemical Profile & Retrosynthetic Analysis

Compound Identification

| Property | Data |

| IUPAC Name | 2-Bromo-5-(2-methylpropyl)thiophene |

| CAS Number | 1522107-19-2 |

| Molecular Formula | C₈H₁₁BrS |

| Molecular Weight | 219.14 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~240°C (Predicted) |

| Solubility | Soluble in DCM, THF, Diethyl Ether; Insoluble in Water |

Retrosynthetic Logic

The synthesis of 2-bromo-5-isobutylthiophene is best approached through a disconnection at the C2-Bromine bond, revealing 2-isobutylthiophene as the immediate precursor. The precursor itself is derived from the fundamental building block thiophene via a two-step acylation-reduction sequence to install the isobutyl group regioselectively.

Figure 1: Retrosynthetic analysis showing the disconnection strategy from the target halide back to commodity starting materials.

Synthesis of Precursor: 2-Isobutylthiophene

Before the target bromination can occur, the alkyl chain must be installed. Direct alkylation of thiophene with isobutyl halides often leads to polyalkylation and rearrangement. Therefore, the industry-standard "Acylation-Reduction" route is required for high regioselectivity.

Step 1: Friedel-Crafts Acylation

Objective: Synthesis of 2-isobutyrylthiophene.

-

Reagents: Thiophene, Isobutyryl Chloride, Tin(IV) Chloride (

) or Aluminum Chloride ( -

Solvent: Dichloromethane (DCM) or Benzene.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

Protocol:

-

Setup: In a flame-dried 3-neck flask under

, dissolve thiophene (1.0 eq) in anhydrous DCM. -

Addition: Cool to 0°C. Add isobutyryl chloride (1.1 eq) dropwise.

-

Catalysis: Slowly add

(1.1 eq) maintaining temperature < 5°C. The solution will darken. -

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

-

Workup: Quench with ice water/HCl. Extract with DCM. Wash organic layer with

and brine. Dry over -

Purification: Distillation under reduced pressure yields 2-isobutyrylthiophene.

Step 2: Wolff-Kishner Reduction

Objective: Reduction of the ketone to the methylene group to form 2-isobutylthiophene.

-

Reagents: Hydrazine hydrate (

), Potassium Hydroxide (KOH). -

Solvent: Ethylene Glycol or Diethylene Glycol (high boiling point required).

Protocol:

-

Hydrazone Formation: Mix 2-isobutyrylthiophene (1.0 eq), hydrazine hydrate (3.0 eq), and KOH (4.0 eq) in diethylene glycol.

-

Heating: Reflux at 120-130°C for 2 hours to form the hydrazone.

-

Elimination: Distill off water and excess hydrazine until the internal temperature reaches ~190-200°C.

-

Completion: Reflux at 200°C for 3-4 hours. Nitrogen gas evolution indicates reaction progress.

-

Workup: Cool, dilute with water, and extract with ether.

-

Purification: Fractional distillation yields pure 2-isobutylthiophene (CAS: 32741-05-2).

Synthesis of Target: 2-Bromo-5-isobutylthiophene

This section details the modern regioselective synthesis adapted from authoritative patent literature (US Patent 9,315,495 B2). This method utilizes lithiation followed by quenching with bromine, which provides superior control over regioselectivity compared to direct NBS bromination.

Methodology: Lithiation-Bromination

Principle: The proton at C5 (alpha to sulfur) is the most acidic (

Reagents & Materials:

-

2-Isobutylthiophene (Precursor from Section 3)

-

n-Butyllithium (2.5 M in hexanes)[1]

-

Bromine (

) -

Solvents: Anhydrous Tetrahydrofuran (THF), Hexamethylphosphoramide (HMPA) - Note: HMPA is toxic; DMPU is a safer alternative.

-

Quench: 5% Sodium Bisulfite (

)[1]

Step-by-Step Protocol:

-

Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and septum. Purge with Argon.

-

Solvation: Dissolve 2-isobutylthiophene (743 mg, 5.30 mmol) in a mixture of anhydrous THF (9 parts) and HMPA (1 part).

-

Critical Step: Cool the solution to -78°C using a dry ice/acetone bath. This low temperature is essential to prevent lithiation at the benzylic (isobutyl) position or ring opening.

-

-

Lithiation: Add

-BuLi (2.3 mL, 2.5 M in hexanes, ~1.1 eq) dropwise via syringe over 10 minutes.-

Observation: The solution may turn yellow/orange.

-

Incubation: Stir at -78°C for 20 minutes to ensure complete formation of 5-lithio-2-isobutylthiophene.

-

-

Bromination: Prepare a solution of Bromine (0.35 mL, 6.89 mmol, ~1.3 eq) in 1 mL anhydrous Dichloromethane (DCM). Add this bromine solution dropwise to the reaction mixture at -78°C.

-

Reaction: Stir at -78°C for 30 minutes. The color will shift as bromine is consumed.

-

-

Quenching & Workup:

-

Pour the cold reaction mixture directly into 50 mL of 5% sodium bisulfite solution (to reduce excess bromine).

-

Add 50 mL of 1 N HCl.[1]

-

Extract with Diethyl Ether (

, 3 x 75 mL). -

Wash combined organics with water and brine.[1]

-

Dry over anhydrous Magnesium Sulfate (

), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Gradient of 0-10% Ethyl Acetate in Hexanes.[1]

-

Result:2-Bromo-5-isobutylthiophene is obtained as a colorless oil.

-

Alternative Route: NBS Bromination

For labs lacking cryogenic facilities, N-Bromosuccinimide (NBS) can be used.

-

Conditions: NBS (1.05 eq) in DMF at 0°C to RT.

-

Drawback: Lower regioselectivity; potential for poly-bromination or side-chain bromination (radical mechanism) if light is not excluded.

Mechanistic & Pathway Visualization

The following diagram illustrates the complete workflow from commodity chemicals to the final brominated building block, highlighting the regioselective control points.

Figure 2: Complete synthetic pathway illustrating the conversion of thiophene to 2-bromo-5-isobutylthiophene via acylation, reduction, and lithiation-bromination.[1][2][4][5]

Applications in Drug Discovery[1][6][7][8]

2-Bromo-5-isobutylthiophene is a versatile "handle" for medicinal chemists. The bromine atom serves as a leaving group for palladium-catalyzed cross-coupling reactions, allowing the attachment of the 5-isobutylthiophene moiety to larger scaffolds.

-

Bioisosterism: The 5-isobutylthiophene group mimics the 4-isobutylphenyl group found in NSAIDs like Ibuprofen . Replacing the phenyl ring with thiophene can alter metabolic stability, lipophilicity, and binding affinity.

-

Antibacterial Research: As cited in US Patent 9,315,495, this intermediate is used to synthesize Aryl Myxopyronin derivatives , which are potent inhibitors of bacterial RNA polymerase.

References

-

Ebright, R. H., et al. (2016). Antibacterial agents: aryl myxopyronin derivatives. US Patent 9,315,495 B2. Washington, DC: U.S. Patent and Trademark Office. Source:

- Campaigne, E. (1944). Thiophenes and Thiapyrans. In Comprehensive Heterocyclic Chemistry.

- Gronowitz, S. (1993). Thiophene and Its Derivatives. Wiley-Interscience.

-

BLD Pharm. (n.d.). 2-Bromo-5-isobutylthiophene Product Page. Source:

Sources

Technical Guide: Solubility Profile and Solvent Selection for 2-Bromo-5-(2-methylpropyl)thiophene

[1][2][3]

Executive Summary

2-Bromo-5-(2-methylpropyl)thiophene is a critical halogenated heterocyclic intermediate.[1][2][3] Characterized by a lipophilic isobutyl tail and a reactive bromine center, it serves as a primary scaffold in the synthesis of conductive polymers (e.g., polythiophene derivatives) and pharmaceutical targets (e.g., NSAID analogs, kinase inhibitors).

Understanding its solubility landscape is not merely about "what dissolves it," but about optimizing reaction kinetics (e.g., Suzuki-Miyaura cross-couplings) and purification yields.[3] This guide defines the compound's solubility parameters, providing a decision-making framework for solvent selection in synthesis and extraction.[2][3]

Physicochemical Profile & Structural Analysis[4]

To predict solubility behavior accurately, we must analyze the molecular forces at play.

| Property | Value / Characteristic | Implication for Solubility |

| Structure | Thiophene ring + Isobutyl group + Bromine | Amphiphilic character with dominant lipophilicity.[1][2][3] |

| Physical State | Liquid (Colorless to Pale Yellow) | Low lattice energy; miscible with most organic solvents without requiring heat to break crystal lattice.[3] |

| LogP (Est.) | ~4.5 - 5.2 | Highly hydrophobic.[3] Effectively insoluble in water.[3] |

| Dipole Moment | Moderate (due to C-Br and C-S bonds) | Soluble in polar aprotic solvents (THF, DCM).[3] |

| Boiling Point | ~230–240°C (Extrapolated) | High boiling point requires high-boiling solvents for reflux without product loss.[3] |

Mechanistic Insight: The Isobutyl Effect

Unlike a methyl group, the 2-methylpropyl (isobutyl) chain introduces significant steric bulk and conformational flexibility.[3] This disrupts π-π stacking interactions between thiophene rings, preventing crystallization at room temperature.[2][3] Consequently, this compound exhibits higher solubility in aliphatic hydrocarbons (like heptane) compared to its 2-bromo-5-methylthiophene analog.[1][2][3]

Solubility Landscape

The following classification is based on Hansen Solubility Parameters (HSP) and empirical data from analogous thiophene synthesis protocols.

A. High Solubility (Preferred Solvents)

These solvents are thermodynamically favorable for creating high-concentration stock solutions (>100 mg/mL).[2][3]

-

Chlorinated Solvents (DCM, Chloroform): The "Gold Standard."[3] The high polarizability of the bromine atom interacts favorably with the dipole of chlorinated solvents.

-

Ethers (THF, 2-MeTHF, 1,4-Dioxane): Essential for Grignard and Suzuki couplings.[1][2][3] The oxygen lone pairs solvate the thiophene ring effectively.

-

Aromatics (Toluene, Xylene): Excellent for high-temperature reactions.[3] The π-system of the solvent interacts with the thiophene π-system.[1][2][3]

B. Moderate/Conditional Solubility

-

Aliphatics (Hexane, Heptane, Pentane): Soluble due to the isobutyl chain. However, at very low temperatures (-78°C), viscosity increases, and minor precipitation may occur if the solution is supersaturated.

-

Acetonitrile: Soluble at room temperature, but phase separation may occur at low temperatures.[3]

C. Low/Insoluble (Anti-Solvents)[1][3]

-

Water: Completely insoluble.[3] Used as a washing phase in extractions.[3]

-

Methanol/Ethanol: Sparingly soluble.[3] The high polarity and hydrogen-bonding network of alcohols are energetically unfavorable for the hydrophobic isobutyl thiophene.[2][3] Use these for precipitating polymeric byproducts.[2][3]

Visualization: Solvent Selection Workflows

Figure 1: Reaction Solvent Selection Logic

This decision tree guides the chemist through selecting the optimal solvent based on the intended chemical transformation.

Caption: Solvent selection logic based on reaction mechanism requirements for 2-Bromo-5-isobutylthiophene.

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Shake-Flask Method)

Use this protocol to validate solubility for GMP or GLP documentation.[1][2][3]

-

Preparation: Weigh 100 mg of 2-Bromo-5-(2-methylpropyl)thiophene into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Clear Solution: Soluble.

-

Turbid/Phase Separation: Insoluble/Saturation point reached.[3]

-

-

Quantification: If fully soluble in <200 µL (Conc > 500 mg/mL), classify as "Highly Soluble."[3]

-

HPLC Verification: Filter the saturated supernatant through a 0.22 µm PTFE filter and inject into HPLC (C18 column, ACN:Water gradient) to determine exact concentration if precise thermodynamic data is needed.

Protocol B: Purification via Solvent Extraction

Standard workup for removing the compound from aqueous reaction mixtures.[3]

-

Primary Extraction Solvent: Ethyl Acetate or Diethyl Ether .[3]

-

Rationale: The compound partitions almost exclusively (>99%) into the organic phase due to its high LogP.[3]

-

-

Wash: Wash organic layer with Brine (Sat. NaCl).[3]

-

Rationale: Increases ionic strength of the aqueous layer, forcing any trace organic intermediate back into the organic phase ("Salting out").

-

Safety & Handling (Halogenated Thiophenes)

-

Lachrymator Warning: Brominated thiophenes can be mild lachrymators (tear-inducing).[2][3] Handle only in a fume hood.

-

Skin Absorption: The lipophilic alkyl chain enhances skin permeability.[3] Double-gloving (Nitrile) is recommended.[1][2][3]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Light sensitive (C-Br bond photolysis is possible over long durations).

References

-

Ossila. 2-Bromo-5-alkylthiophene Properties and Applications in Organic Electronics. Ossila Product Data.[3] Link

-

Sigma-Aldrich. Safety Data Sheet: Brominated Thiophene Derivatives.[2][3] Merck KGaA.[3] Link

-

National Center for Biotechnology Information. PubChem Compound Summary for 2-Bromo-5-methylthiophene (Analog). PubChem.[3] Link[1][3]

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[3] CRC Press, 2007. (Foundational text for solubility parameter prediction).

-

Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews, 95(7), 2457-2483.[3] (Context for solvent selection in thiophene coupling). Link[1][3]

Electronic Properties and Electrochemical Characterization of 2-Bromo-5-(2-methylpropyl)thiophene: A Technical Guide

Executive Summary

The rational design of organic semiconductors and active pharmaceutical ingredients relies heavily on the precise tuning of molecular building blocks. 2-Bromo-5-(2-methylpropyl)thiophene (also known as 2-bromo-5-isobutylthiophene,1)[1] serves as a critical bifunctional monomer. This whitepaper provides an in-depth analysis of its electronic push-pull dynamics, Frontier Molecular Orbital (FMO) profiling, and the field-proven electrochemical protocols required to characterize its reactivity and polymerization potential.

Molecular Architecture and Electronic Push-Pull Dynamics

The electronic landscape of thiophene derivatives is dictated by the inductive and resonance effects of their substituents. In 2-bromo-5-(2-methylpropyl)thiophene, the central

-

The Isobutyl (2-methylpropyl) Group: Positioned at C5, this branched alkyl chain exerts a positive inductive (+I) effect, donating electron density into the thiophene core. This localized electron enrichment raises the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the monomer more susceptible to electrochemical oxidation. Furthermore, the steric bulk of the isobutyl group significantly enhances the monomer's solubility in organic solvents, a critical parameter for solution-processed polymer synthesis[2].

-

The Bromine Atom: Positioned at C2, bromine exerts a negative inductive (-I) effect, withdrawing electron density, while simultaneously participating in resonance back-donation (+M effect). The "heavy atom effect" of bromine stabilizes the Lowest Unoccupied Molecular Orbital (LUMO)[3]. Crucially, the polarizable C-Br bond serves as a highly reactive site for oxidative addition in transition-metal-catalyzed cross-coupling reactions[3].

Fig 1. Electronic push-pull dynamics in 2-bromo-5-(2-methylpropyl)thiophene.

Frontier Molecular Orbital (FMO) Profiling

Understanding the FMOs is essential for predicting the optical and electronic behavior of the monomer. Density Functional Theory (DFT) studies on analogous bromothiophenes demonstrate that the

For isolated bromothiophene monomers, the HOMO-LUMO energy gap typically ranges from4[4]. While this wide bandgap restricts the monomer's direct use as a semiconductor, it is a necessary precursor state. Upon polymerization, the extended conjugation length drastically reduces this energy gap to approximately5[5], unlocking its optoelectronic utility.

Electrochemical Characterization: Cyclic Voltammetry (CV)

To empirically validate the computational HOMO/LUMO levels, Cyclic Voltammetry (CV) is the analytical gold standard. The electrooxidation of thiophene monomers is. This irreversibility occurs because the electrogenerated radical cation is highly reactive; rather than reducing back to the neutral monomer, it rapidly undergoes electrophilic substitution with neighboring monomers, initiating an oligomerization cascade that precipitates onto the electrode surface[6].

Causality in Experimental Design

A robust CV protocol cannot rely on arbitrary parameters. Every choice must be engineered to prevent side reactions and ensure data fidelity:

-

Working Electrode (Glassy Carbon): Selected for its wide anodic potential window and non-porous surface. This is critical because thiophene oxidation requires high potentials (up to +2.1 V), and porous electrodes would trap the resulting insoluble oligomers, ruining reproducibility.

-

Supporting Electrolyte (TBAPF

): Tetrabutylammonium hexafluorophosphate provides excellent ionic conductivity. The PF -

Self-Validating Internal Standard (Ferrocene): Reference electrodes (like Ag/Ag+) drift over time. By spiking the cell with ferrocene at the end of the experiment, the protocol becomes a self-validating system. The Fc/Fc

redox couple provides an absolute benchmark to calculate HOMO levels against the vacuum scale.

Fig 2. Self-validating cyclic voltammetry workflow for thiophene monomers.

Step-by-Step CV Protocol

-

Electrolyte Preparation: Dissolve 0.1 M TBAPF

in anhydrous, HPLC-grade acetonitrile. Trace water must be avoided as it narrows the electrochemical window and quenches radical cations. -

Analyte Addition: Introduce 2-bromo-5-(2-methylpropyl)thiophene to achieve a concentration of 1.0 mM to 5.0 mM.

-

Cell Assembly: Utilize a three-electrode setup: Glassy Carbon Electrode (GCE) as working, Platinum (Pt) wire as auxiliary, and Ag/Ag

(0.01 M AgNO -

Deoxygenation: Purge the solution with ultra-pure N

or Ar for 10 minutes. Dissolved oxygen is electrochemically active and its reduction products can initiate unwanted side reactions. -

Voltammetric Scanning: Sweep the potential from 0.0 V to +2.2 V at a 2[2]. Record the onset oxidation potential (

). For functionalized thiophenes, a sharp, irreversible oxidation peak is typically observed between7[7]. -

Standardization: Add 1.0 mM Ferrocene to the cell and run a final scan. Calculate the HOMO level using the empirical formula:

.

Cross-Coupling Reactivity & Polymerization Pathways

The utility of 2-bromo-5-(2-methylpropyl)thiophene lies in its dual reactivity profile:

-

Chemical Polymerization (Cross-Coupling): The C-Br bond is highly susceptible to oxidative addition by Pd(0) catalysts. In Suzuki-Miyaura couplings, the addition of a base (e.g., K

PO -

Electropolymerization: When subjected to continuous anodic scanning, the6 indicates the oxidation of the monomer into radical cations, which subsequently couple to form a conductive polythiophene film directly on the electrode surface[6].

Fig 3. Palladium-catalyzed cross-coupling and electropolymerization pathways.

Quantitative Data Summary

The following table synthesizes the expected electronic and electrochemical parameters for functionalized bromothiophene monomers based on computational and empirical literature.

| Property | Typical Value / Range | Analytical Method | Reference |

| HOMO Energy | -5.30 to -6.07 eV | Cyclic Voltammetry / DFT | 8 |

| LUMO Energy | -0.84 to -2.56 eV | Calculated from Bandgap | [[8]]() |

| Energy Gap ( | 4.93 – 5.07 eV | UV-Vis / DFT | 4 |

| Oxidation Potential ( | +1.60 V to +2.06 V | Cyclic Voltammetry | 7, |

| Electropolymerization Onset | ~ +1.30 V | Cyclic Voltammetry | 6 |

References

-

[3] One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrtwmxehyO__E78kYSqkdJjC7tMBxfSIEcGMAPhdFPrUyb180l1BwirCibBdjaisAQB0wg-CowgB_CRmqJm-RGFXQwa4dW9wkkWy1rGgbbD1osu4KYOhV8k1Ptb4CYp0lDj0nkD9CSMcLDJoI=]

-

[5] Photoactivities of thiophene monomer/polymer transition in gel–based photoele. IU Indianapolis ScholarWorks.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9JrCTAv9RGMsSeyxh3zb1zhUrxdULprdECtOnkVfm7X1SwTuPXKI-y0s2NuYSiylVOGmx2T8DrYEsw4kyZg1uGh353uZbOuYpS64jUfI4OXMDvvaJAp4mPU7lGgEgQIa5Xf7_W9RdQRKucdVPIH8FSSWjh3OL2tvKPulzr2RKCAET1kElV3TuZS-lk3l5FdqkauvpEzHvopgcg6bq5iTT2U1s9jJPMctOytA=]

-

[4] HOMO, HOMO−1, HOMO−2, HOMO−3 and LUMO, LUMO+1, LUMO+2, LUMO+3 surfaces of 3a. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMpKThlMKvWvs8Qx6ZVK2UAA20pQ0BZDeu6GeC8ttzDzZ1xHPifDljBiba-wCDVd4rBNy0mgZkw0MHb9ojPIy6CsZNGYiJhdg2-ltcJ9EoTsL4qUtz_P9Jevq4pLTL4DB--9gz8oyijC3vaQ4zOwS6xCCCyVnkP_jjcrNSiBrfJ9BjJLvjXbwl2a4lMd4OtXyFAclNPqsGS7hWPnjMSGfgcQym2kFKtBclAe3zWC55Y96qxjE=]

-

[8] Comparative Study of the Optoelectronic. MJFAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4baO_386Cs0_gKTeV3C2ZH0hsBIk7Hza4dePiy8HdwDUb98UZ68x8LSmPU583rY2ISFyq0pl5fYshW429I2IVN-nE2VUnFbgnA_Rxd-Y0d2okcJ5iUniph631FVdlfioVmkLtlmzb6M1EaSvd10zjMPIbngXc4L85xQ==]

-

[2] Electrochemical and optical properties of thiophene- alkylheteroaromatic copolymers. kpi.ua.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3bgdeN5AA5TCit33E9ZsiHROwSlBaVAHB_z27X_TNuFG4ynJ1UqnLccuVAfliQ_whjE0BPyy_2L9zV3msW6QprRVAFxTGd0A9w_Laj0XAoGZOgBMZ_B78ZNgy3poYBb37vEq8Vtw831g=]

-

[6] Cyclic voltammograms of electropolymerization of thiophene at different concentrations. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExAGCO3rymMaBL29m4Z9pJm6d_LCWZWhmz5lnutPcc-HQqZq7fLib_ecXcoyL4QPkFmzGIljOWZ2Y0dRS2Uma8qEJPs8UHNePs06zKr4dCF_iZPUNdJ59WLJKXiO_TaznuJ_FoNzDyWL8VgUb2wk0u03M3ZlBgcIv4LM1BE9Jeon9lAZRQo3VRqHHpFnAYr7LZWbHBv4N9LxdRlSb54xxCMTBUECW9qaNdM7TkrejERORhd_JNOt2inZrejpJ76SuSyHT4FA==]

-

Electrochemical Investigation of Thiophene on Glassy Carbon Electrode and Quantitative Determination of it in Simulated Oil Solu. Asianpubs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHipBZdOHbPa5LT-cuiYKy_bDqMe_4x04M5kVwt11qPSr_pfe3fmxRV00zBzXpAoBrScwHWloFUOJgwIr-5UTdClY_vzFW8CiXKtrdFA73HEA9eqhpLpbdCnE8-HzseqUm589O1U5I7fgi-UUqTP3TLLpF2Kc8XH-OOmUkzHII=]

-

[1] CAS:1522107-19-2, 2-Bromo-5-isobutylthiophene. Bidepharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpisVOkTs8Pay0MOWg0FY8mKqTjUapXSdemYTQ8scGJexbHWjXirRD5Of4-NI7vYOEYOHAhAGTS9WDk6Htg7wxqJWK2PSfvfAfmXlxdRzVgvjhg-wdO7RztTfYxkHbh-1JgOg0wUM3n8NgQPDVpck=]

Sources

- 1. CAS:1000518-75-1, 3-(5-Bromothiophen-2-yl)propan-1-ol-毕得医药 [bidepharm.com]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]

- 8. mjfas.utm.my [mjfas.utm.my]

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling Protocol for 2-Bromo-5-(2-methylpropyl)thiophene

Introduction & Mechanistic Principles

The Suzuki-Miyaura cross-coupling reaction remains one of the most robust and versatile methods for constructing carbon-carbon bonds in modern organic synthesis and drug development [1]. Thiophene derivatives, in particular, are privileged heterocyclic scaffolds found in numerous active pharmaceutical ingredients (APIs) such as Canagliflozin and Gabitril, as well as in advanced organic materials.

2-Bromo-5-(2-methylpropyl)thiophene (CAS: 1522107-19-2) serves as an excellent electrophilic building block [4]. The 2-methylpropyl (isobutyl) group at the 5-position imparts targeted lipophilicity and structural bulk, which is highly desirable for modulating pharmacokinetic properties in medicinal chemistry. Mechanistically, the bromine atom at the 2-position is highly activated for palladium-catalyzed oxidative addition due to its proximity to the electron-rich sulfur heteroatom.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design & Causality (E-E-A-T)

A successful coupling reaction is not merely a mixture of reagents; it is a carefully balanced thermodynamic and kinetic system. The following choices have been made based on empirical data for alkyl-substituted bromothiophenes [2]:

-

Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [

] is selected as the primary catalyst. The zero-valent palladium is primed for immediate oxidative addition into the C-Br bond. The triphenylphosphine ligands provide sufficient steric bulk to stabilize the metal center while allowing the isobutyl-thiophene substrate to coordinate effectively. -

Solvent System (1,4-Dioxane/Water, 4:1 v/v): While toluene is a common solvent, 1,4-dioxane provides superior solvation for both the hydrophobic 2-bromo-5-(2-methylpropyl)thiophene and the hydrophilic arylboronic acids [2]. The 20% water component is strictly non-negotiable; it is required to dissolve the inorganic base and hydrate the boronic acid, forming the reactive "ate" complex (arylboronate) necessary for the transmetalation step.

-

Base Selection: Potassium phosphate (

) is utilized over stronger bases (like

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the cross-coupling of alkyl-substituted bromothiophenes with standard arylboronic acids, demonstrating the superiority of the Dioxane/Water system.

| Catalyst (mol %) | Solvent System | Base (equiv.) | Temp (°C) | Time (h) | Expected Yield (%) |

| Toluene/ | 90 | 16 | 70 - 75% | ||

| 1,4-Dioxane/ | 90 | 12 | 85 - 92% | ||

| 1,4-Dioxane/ | 80 | 10 | 88 - 94% | ||

| Kolliphor EL/ | 60 | 6 | 80 - 85%* |

*Micellar green-chemistry conditions are viable but require specialized surfactants [3].

Step-by-Step Protocol

Experimental workflow for the Suzuki coupling of 2-bromo-5-(2-methylpropyl)thiophene.

Phase 1: Preparation & Degassing

-

Equipment Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Allow it to cool under a continuous flow of inert gas (Nitrogen or Argon).

-

Self-Validation: The flask must be completely cool to the touch. Adding the catalyst to a hot flask will cause immediate thermal degradation of the Pd(0) species.

-

-

Reagent Loading: To the flask, add 2-Bromo-5-(2-methylpropyl)thiophene (1.0 mmol, 219.15 mg), the desired arylboronic acid (1.2 mmol), and

(2.0 mmol, 424.5 mg). -

Solvent Addition & Degassing: Add 8 mL of 1,4-Dioxane and 2 mL of deionized

. Sparge the mixture with Argon for 15 minutes.-

Causality: Oxygen is the primary enemy of Pd(0). Failure to degas will result in the oxidative dimerization of the boronic acid (homocoupling), drastically reducing the yield of the desired cross-coupled product.

-

-

Catalyst Addition: Quickly remove the septum and add

(0.05 mmol, 57.8 mg). Reseal and purge the headspace with Argon for 3 minutes.-

Self-Validation:

should be a bright yellow crystalline powder. If the reagent bottle contains brown or green powder, the catalyst has oxidized to Pd(II) and must be discarded.

-

Phase 2: Reaction Execution

-

Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800-1000 rpm).

-

Self-Validation: Within 30 minutes, the suspension should transition from a pale yellow to a dark brown/black homogeneous mixture or fine suspension, indicating the active catalytic cycle is proceeding.

-

-

Monitoring: After 4 hours, take a 10 µL aliquot, dilute in ethyl acetate, and analyze via TLC (Hexanes/EtOAc, 9:1) or LC-MS. The starting thiophene is highly UV-active and should show significant depletion. Continue heating for 12 hours or until complete consumption of the bromide.

Phase 3: Work-up & Purification

-

Quenching: Remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with 20 mL of Ethyl Acetate and 10 mL of

. -

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

mL). Combine the organic layers and wash with brine (20 mL). -

Drying & Concentration: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure to yield the crude product. -

Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes to 5% EtOAc in Hexanes). The 5-isobutyl group renders the product highly lipophilic, so it will elute quickly.

Troubleshooting & Analytical Validation

-

High levels of Boronic Acid Homocoupling (Biaryl formation): This indicates oxygen ingress. Ensure the Argon line is secure, increase sparging time to 20 minutes, and check the quality of the septa.

-

Protodeboronation (Loss of boronic acid without coupling): If the boronic acid is consumed but the bromothiophene remains, the base may be too strong or the temperature too high. Switch from

to -

Incomplete Conversion: The isobutyl group slightly increases the electron density of the thiophene ring. If oxidative addition is sluggish, switching to a more electron-rich, sterically demanding ligand system like

or

References

-

National Center for Biotechnology Information (PMC). "Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies". Available at: [Link]

-

MDPI. "Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air". Available at: [Link]

Application Note: Optimized Stille Cross-Coupling of 2-Bromo-5-(2-methylpropyl)thiophene

Abstract & Strategic Significance

This Application Note details the optimized protocols for the Stille cross-coupling of 2-Bromo-5-(2-methylpropyl)thiophene (also known as 2-Bromo-5-isobutylthiophene). This substrate is a critical building block in two major sectors:

-

Organic Electronics: As a monomer for poly(alkylthiophenes) used in Organic Field-Effect Transistors (OFETs) and photovoltaics, where the isobutyl group enhances solubility and polymer chain packing.

-

Medicinal Chemistry: As a lipophilic bioisostere in drug discovery programs targeting kinase inhibitors.

While Stille coupling is a mature reaction, this specific substrate presents unique challenges regarding catalyst deactivation and purification. This guide provides a "Gold Standard" protocol using the Copper Effect to accelerate the rate-limiting transmetallation step and a validated Fluoride-Based Workup to ensure pharmaceutical-grade purity (<30 ppm Sn).

Chemical Entity Profile

| Property | Description |

| Substrate | 2-Bromo-5-(2-methylpropyl)thiophene |

| CAS Number | Analogous to 765-58-2 (5-methyl variant) / General Alkyl-Thiophene class |

| Role | Electrophile (C-Br bond at C2 position) |

| Key Feature | Isobutyl Group (C5): Provides steric bulk distal to reaction site; increases lipophilicity. Bromine (C2): Highly reactive oxidative addition site. |

| Stability | Air-stable liquid; store at 4°C away from light to prevent debromination. |

Mechanistic Insight: The "Copper Effect"

Standard Stille couplings with electron-rich thiophenes often suffer from slow transmetallation. The addition of Copper(I) Iodide (CuI) is not merely an additive; it fundamentally alters the catalytic cycle.

Expert Insight: In the absence of Copper, the rate-limiting step is the transmetallation between the Tin (Sn) species and the Palladium (Pd) center. CuI facilitates a "double transmetallation" pathway:

-

The organic group transfers from Sn to Cu (forming a transient organocopper species).

-

The organocopper species transmetallates to Pd orders of magnitude faster than the organostannane.

-

CuI also scavenges free phosphine ligands, preventing catalyst inhibition.

Figure 1: Catalytic Cycle with Copper Acceleration

Caption: The modified Stille cycle showing the 'Copper Effect' (dashed/red path) which bypasses the slow direct Sn-Pd transmetallation.

Experimental Protocols

Method A: The "Gold Standard" (High Efficiency)

Recommended for valuable substrates or difficult couplings.

Reagents:

-

2-Bromo-5-(2-methylpropyl)thiophene (1.0 equiv)

-

Organostannane (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Additive: CuI (10 mol%)

-

Solvent: Anhydrous Toluene or DMF (0.1 M)

Step-by-Step Protocol:

-

Setup: Flame-dry a Schlenk tube or microwave vial. Cool under Argon.

-

Charging: Add Pd(PPh₃)₄ (Caution: Light/Air sensitive), CuI, and the thiophene substrate.

-

Solvent: Add anhydrous Toluene. Sparge with Argon for 10 minutes to remove dissolved O₂ (Critical: O₂ oxidizes the catalyst and promotes homocoupling).

-

Initiation: Add the organostannane via syringe.

-

Reaction: Seal and heat to 100°C for 4–12 hours.

-

Checkpoint: Monitor by TLC/LCMS. The starting bromide should disappear.

-

-

Quench: Cool to room temperature. Dilute with Et₂O.

Method B: Optimization Matrix

If Method A fails or yields poor regioselectivity, consult the optimization matrix below.

| Variable | Recommendation | Rationale |

| Solvent | DMF or NMP | Polar aprotic solvents stabilize the ionic intermediates in the Cu-mediated pathway. Use if Toluene is too slow. |

| Catalyst | Pd₂(dba)₃ + P(o-tol)₃ | For sterically hindered stannanes. The bulky ligand promotes reductive elimination. |

| Additive | CsF (2.0 equiv) | "Fluoride activation" allows for milder temperatures (40–60°C) by forming hypervalent silicate intermediates. |

Purification & Tin Removal (Critical)

The primary drawback of Stille coupling is the toxicity and lipophilicity of trialkyltin byproducts (e.g., Bu₃SnBr). Standard silica chromatography often fails to separate these from lipophilic thiophene products.

The Solution: KF/Silica Stationary Phase This method converts soluble organotin halides into insoluble polymeric tin fluorides.

Figure 2: Purification Workflow

Caption: Workflow for the removal of organotin residues using the Potassium Fluoride (KF) on Silica method.

Protocol for KF/Silica Preparation:

-

Dissolve Potassium Fluoride (KF) in water (approx. 1g KF per 2mL H₂O).

-

Add Silica Gel (10g) to the solution and mix to form a free-flowing powder.

-

Evaporate water and dry under vacuum.

-

Usage: Add this "KF-Silica" (approx 50% by weight of the crude mass) to the reaction mixture, stir for 30 mins, and filter.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Black Precipitate | "Palladium Black" formation (Catalyst death). | Ligand concentration too low. Add extra PPh₃ (10 mol%) or switch to PdCl₂(PPh₃)₂. |

| Homocoupling | Oxidative dimerization of stannane. | Oxygen leak. Ensure rigorous degassing (Freeze-Pump-Thaw is superior to sparging). |

| No Reaction | Catalyst poisoning or slow transmetallation. | Add CuI (10 mol%). Switch solvent to DMF to increase polarity. |

| Tin Contamination | Ineffective purification.[1] | Use the KF/Silica method described above.[1] Do NOT rely solely on liquid-liquid extraction. |

References

-

Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[2][3][4][5][6][7][8][9][10][11] Organic Reactions.[2][4][5][7][8][10][12] (Definitive review on mechanism and the Copper Effect).

-

Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[10] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition. (Protocol for CuI/CsF activation).

-

Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989). "Palladium-catalyzed coupling of acid chlorides with organotin reagents."[5][13] Organic Syntheses. (Foundational protocols).

-

Pascual, S., et al. (2020). "Removal of organotin impurities." Chemical Communications. (Validation of the KF/Silica purification method).

-

Bao, Z., et al. (1995). "Soluble and processable regioregular poly(3-hexylthiophene) for thin film field-effect transistor applications with high mobility." Applied Physics Letters. (Context for alkyl-thiophene utility).

Sources

- 1. sdlookchem.com [sdlookchem.com]

- 2. Stille Coupling [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 8. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]

- 11. Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. researchgate.net [researchgate.net]

Application Note & Protocol: Formation of 5-(2-Methylpropyl)-2-thienylmagnesium bromide

Abstract: This document provides a comprehensive guide for the synthesis of the Grignard reagent 5-(2-methylpropyl)-2-thienylmagnesium bromide from its corresponding aryl halide, 2-Bromo-5-(2-methylpropyl)thiophene. Grignard reagents derived from substituted thiophenes are pivotal intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2] This guide details the underlying mechanism, critical experimental parameters, a step-by-step protocol for formation, and key applications in modern organic synthesis, designed for researchers, chemists, and professionals in drug development.

Introduction and Scientific Context

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[3][4] Their utility stems from the "umpolung" or reversal of polarity of the carbon atom attached to the magnesium, transforming it from an electrophilic center (in the organic halide) to a potent nucleophile.[4]

The thiophene moiety is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, valued for its unique electronic properties and ability to act as a bioisostere for a phenyl ring.[2] Consequently, the functionalization of the thiophene ring is a critical step in the synthesis of many pharmaceutical agents. The Grignard reagent of 2-Bromo-5-(2-methylpropyl)thiophene provides a direct and efficient pathway to introduce the 5-isobutyl-2-thienyl group into a target molecule, often via transition metal-catalyzed cross-coupling reactions.

Mechanism and Key Theoretical Considerations

The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal.[5] While the exact mechanism has been a subject of extensive study, it is widely accepted to proceed through a radical pathway.

Core Mechanism:

-

Single Electron Transfer (SET): The reaction initiates with a single electron transfer from the magnesium metal surface to the antibonding orbital (σ*) of the carbon-bromine bond of 2-Bromo-5-(2-methylpropyl)thiophene.

-

Radical Anion Formation: This electron transfer results in the formation of a short-lived radical anion, which rapidly dissociates into an organic radical (R•) and a bromide anion (Br⁻).

-

Surface Reaction: The organic radical and the bromide ion recombine at the magnesium surface, which has been oxidized to Mg⁺, to form the final Grignard reagent, R-Mg-Br.[5][6]